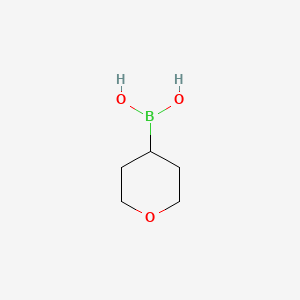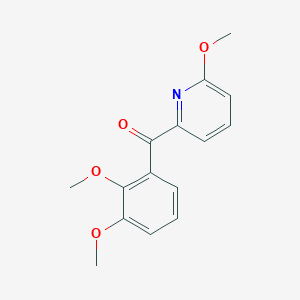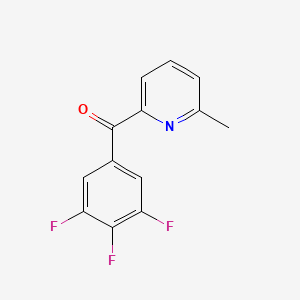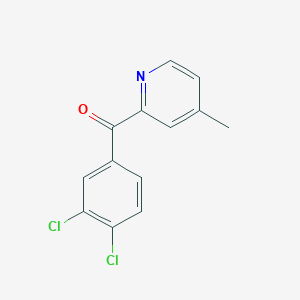![molecular formula C11H7F3N2O3S B1452908 2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid CAS No. 855531-22-5](/img/structure/B1452908.png)
2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid
Übersicht
Beschreibung
The compound “2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid” is a derivative of thiazole, which is often used as an intermediate in organic synthesis and medicinal chemistry . It can be used in the synthesis of pesticide molecules, insecticides, and other biologically active molecules .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a mixture of 4-(trifluoromethoxy)aniline and 1,4-di(2′-thienyl)-1,4-butadione was stirred under reflux conditions for 36 hours . Afterward, the solvent was removed, and the crude product was purified using column chromatography . Another synthesis involved the use of 2-aminothiazole-4-carboxylate Schiff bases .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its IUPAC name and the structures of similar compounds. For instance, the compound contains a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms . It also contains a carboxylic acid group and a trifluoromethoxy group attached to a phenyl ring .Wissenschaftliche Forschungsanwendungen
Electrochromic Devices
Application: The trifluoromethoxy phenyl group within the compound is utilized in the development of electrochromic polymers. These polymers can change color upon the application of an electric potential, making them suitable for use in smart windows, auto-dimming mirrors, and energy storage devices .
Experimental Procedure: Polymers containing the trifluoromethoxy phenyl group are synthesized electrochemically. Their electrochromic behavior is then characterized by measuring the optical contrast and efficiency of the color change.
Results: The introduction of the trifluoromethoxy unit decreases the HOMO and LUMO energy levels, allowing for a significant color change. Films made from these polymers display high optical contrast and efficiency, indicating their potential for high-performance electrochromic devices .
Antimicrobial Agents
Application: Thiazole derivatives, including those with the 4-(trifluoromethoxy)phenyl moiety, have been found to possess antimicrobial properties. They are explored for use in developing new antimicrobial drugs with lesser side effects .
Experimental Procedure: Synthesis of various thiazole derivatives followed by in vitro screening against different bacterial strains to assess their antibacterial activity.
Results: Compounds with the thiazole structure have shown preliminary in vitro antibacterial activity against pathogens such as Staphylococcus aureus and E. coli, suggesting their potential as antimicrobial agents .
Organic Synthesis Intermediates
Application: The compound serves as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its reactive sites are leveraged for building complex molecular frameworks.
Experimental Procedure: Utilization of the compound in multi-step synthetic routes to construct target molecules with desired biological activities.
Results: The compound’s unique structure facilitates the synthesis of complex molecules, indicating its value as a versatile intermediate in organic synthesis.
Anti-Microbial Agents
Application: The 1,3-thiazole core is integral in the design of compounds with anti-microbial properties. It is used in the development of drugs targeting bacterial DNA gyrase B, a crucial enzyme for bacterial DNA replication .
Experimental Procedure: Design and synthesis of thiazole derivatives followed by docking studies to evaluate their binding affinity to bacterial DNA gyrase B.
Results: The docking studies indicate strong binding affinity, suggesting that thiazole derivatives could be effective inhibitors of bacterial DNA gyrase B, providing a pathway for new anti-microbial drugs .
Antitumor and Cytotoxic Agents
Application: Thiazole derivatives are investigated for their antitumor and cytotoxic activities. They are potential candidates for cancer therapy due to their ability to inhibit tumor growth and induce cell death .
Experimental Procedure: Synthesis of thiazole derivatives followed by in vitro and in vivo studies to evaluate their antitumor and cytotoxic effects.
Results: Some thiazole derivatives have demonstrated significant antitumor and cytotoxic activities, highlighting their potential as cancer therapeutics .
Electrochemical Polymerization
Application: The compound is used in the electrochemical polymerization process to create polymers with specific electrochromic properties. These polymers are suitable for applications requiring reversible color changes .
Experimental Procedure: Electrochemical polymerization of the compound to form polymers, followed by characterization of their electrochromic properties.
Results: The resulting polymers exhibit multi-colored electrochromic behaviors, which are essential for the development of advanced electrochromic devices .
Eigenschaften
IUPAC Name |
2-[4-(trifluoromethoxy)anilino]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O3S/c12-11(13,14)19-7-3-1-6(2-4-7)15-10-16-8(5-20-10)9(17)18/h1-5H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBUCYMUOHPRLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=CS2)C(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601174684 | |
| Record name | 2-[[4-(Trifluoromethoxy)phenyl]amino]-4-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601174684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid | |
CAS RN |
855531-22-5 | |
| Record name | 2-[[4-(Trifluoromethoxy)phenyl]amino]-4-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=855531-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[4-(Trifluoromethoxy)phenyl]amino]-4-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601174684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


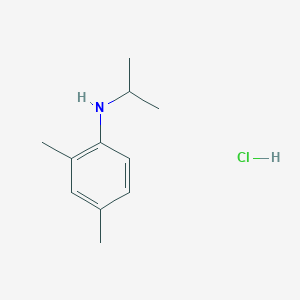

![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3,4-dimethylaniline](/img/structure/B1452830.png)
![N-[4-(1-Azepanylsulfonyl)phenyl]-2-bromoacetamide](/img/structure/B1452831.png)
![Phenethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1452832.png)
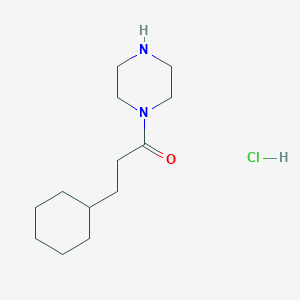
![1-[(dimethylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1452835.png)
